molecular formula C16H15FN2O B12381755 SL antagonist 1

SL antagonist 1

Cat. No.: B12381755
M. Wt: 270.30 g/mol
InChI Key: NTTZHSHCOFEAEI-UHFFFAOYSA-N
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Description

SL antagonist 1 is a compound known for its role as a strigolactone antagonist. Strigolactones are a class of plant hormones that regulate various aspects of plant growth and development, including root development, shoot branching, and interactions with symbiotic fungi. This compound can strongly interact with strigolactone receptor proteins, making it a valuable tool in combating root-parasitic weed infestations without affecting the germination or growth of crops .

Preparation Methods

The synthesis of SL antagonist 1 involves the design and creation of N-heterocyclic ureas. The synthetic route typically includes the reaction of N-(2-fluorophenyl)-N-methylindoline-1-carboxamide with appropriate reagents under controlled conditions. The exact reaction conditions and industrial production methods are proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

SL antagonist 1 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.

    Substitution: It can undergo substitution reactions, particularly at the fluorophenyl group, to form various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

SL antagonist 1 has a wide range of scientific research applications:

Mechanism of Action

SL antagonist 1 exerts its effects by binding to strigolactone receptor proteins, thereby blocking the interaction between strigolactones and their receptors. This inhibition prevents the downstream signaling events that would normally be triggered by strigolactones, such as the germination of parasitic weed seeds. The molecular targets involved include the strigolactone receptors, which are part of the α/β hydrolase family .

Comparison with Similar Compounds

SL antagonist 1 is unique in its strong binding affinity to strigolactone receptors compared to other similar compounds. Some similar compounds include:

This compound stands out due to its higher binding affinity and effectiveness in inhibiting strigolactone-mediated physiological responses.

Properties

Molecular Formula

C16H15FN2O

Molecular Weight

270.30 g/mol

IUPAC Name

N-(2-fluorophenyl)-N-methyl-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C16H15FN2O/c1-18(15-9-5-3-7-13(15)17)16(20)19-11-10-12-6-2-4-8-14(12)19/h2-9H,10-11H2,1H3

InChI Key

NTTZHSHCOFEAEI-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1F)C(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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